molecular formula C10H17N3O2S B15261584 3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione

3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione

Cat. No.: B15261584
M. Wt: 243.33 g/mol
InChI Key: CQYKAMAVSCVEAN-UHFFFAOYSA-N
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Description

3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is unique due to its combination of a thiopyrano ring with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

2-tert-butyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)13-9(11)7-6-16(14,15)5-4-8(7)12-13/h4-6,11H2,1-3H3

InChI Key

CQYKAMAVSCVEAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CCC2=N1)N

Origin of Product

United States

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